molecular formula C18H16N2O5S B2728909 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide CAS No. 892854-92-1

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide

Cat. No.: B2728909
CAS No.: 892854-92-1
M. Wt: 372.4
InChI Key: OCRNEGKBUCTKCD-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene core. The tricyclic system integrates oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms, creating a rigid, polycyclic scaffold. The 3,5-dimethoxybenzamide substituent is attached to the nitrogen atom at position 5 of the tricyclic core, introducing aromatic and electron-donating methoxy groups that may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-11-5-10(6-12(7-11)23-2)17(21)20-18-19-13-8-14-15(9-16(13)26-18)25-4-3-24-14/h5-9H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRNEGKBUCTKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxino Group: The benzothiazole intermediate is then reacted with a dihydroxy compound to form the dioxino ring through a condensation reaction.

    Attachment of the Dimethoxybenzamide Moiety: Finally, the dioxino-benzothiazole intermediate is coupled with 3,5-dimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for the introduction

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tricyclic framework integrated with dioxane and thiazole moieties, enhancing its solubility and biological interaction potential. Its molecular formula is C18H19N2O5S with a molecular weight of approximately 372.4 g/mol .

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca}Contains diazine instead of azinePotentially different biological activity due to nitrogen substitution
N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamideBenzothiazole moietyDifferent pharmacological profiles due to structural variations
2,6,7,11-Tetrazatricyclo[7.4.0.0^{3,7}]tridecaIncorporates tetrazole ringUnique reactivity patterns due to nitrogen-rich structure

This compound interacts with specific molecular targets within cells. The benzothiazole moiety is known to modulate enzyme or receptor activity significantly . This interaction can influence various cellular pathways leading to observed biological effects.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the compound's effects on oral cancer cells (Ca9-22 and CAL 27). The compound exhibited significant antiproliferative effects when combined with X-ray treatment, demonstrating enhanced apoptosis and oxidative stress in cancer cells compared to normal cells .
  • Cell Viability : In vitro assessments indicated that the compound reduced cell viability in cancerous cells while showing lower cytotoxicity towards normal cells. This selectivity suggests potential therapeutic applications in oncology .
  • Molecular Binding Studies : Interaction studies revealed that the compound binds effectively to specific enzymes or receptors, which may be responsible for its biological activities .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant reduction in cell viability
Apoptosis InductionEnhanced apoptosis in cancerous cells
Enzyme ModulationSpecific binding to molecular targets

Synthesis and Production

The synthesis of this compound involves multiple steps starting from readily available precursors. Key steps include the formation of the tricyclic core followed by functionalization to introduce the methoxybenzamide group.

Common Reagents and Conditions

The synthetic process typically employs:

  • Oxidizing agents : Potassium permanganate
  • Reducing agents : Lithium aluminum hydride
  • Substitution reagents : Various nucleophiles

Controlled temperatures and inert atmospheres are crucial for achieving high yields and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

A closely related analog, 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS: 1322000-09-8), differs by the presence of a methyl group at position 6 and a conjugated double bond (ylidene group) in the tricyclic core. The 3,5-dimethoxybenzamide moiety is retained, suggesting shared synthetic pathways or pharmacological targets .

Compound Key Structural Features Potential Impact
N-{10,13-dioxa-4-thia-6-azatricyclo[...]tetraen-5-yl}-3,5-dimethoxybenzamide 3,5-dimethoxybenzamide; no methyl group on core Baseline solubility and reactivity
3,5-dimethoxy-N-[(5E)-6-methyl-...trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS: 1322000-09-8) 6-methyl substitution; ylidene group Increased rigidity; potential for π-π stacking or altered metabolic stability

Heterocyclic Systems with Shared Motifs

1,3,4-Benzothiadiazepine derivatives (e.g., triazolo[3,4-b][1,3,4]benzothiadiazepines) share a sulfur- and nitrogen-containing bicyclic framework. However, these compounds lack the dioxa bridges present in the target compound, resulting in reduced oxygen-mediated hydrogen-bonding capacity. The benzothiadiazepine system is synthesized from 2-chloro-5-nitrobenzaldehyde and amino-mercapto-triazoles, contrasting with the tricyclic core of the target compound, which likely requires more complex annulation strategies .

Tetracyclic dithia-aza systems (e.g., 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one) feature additional sulfur atoms and a tetracyclic framework. These systems exhibit broader ring strain and enhanced electrophilicity due to the increased sulfur content, which may confer distinct reactivity compared to the dioxa-thia-aza tricyclic core .

Pharmacologically Relevant Bicyclic Analogs

Compounds like (6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (a cephalosporin antibiotic derivative) highlight the importance of sulfur- and nitrogen-containing bicyclic systems in drug design. While pharmacopeial standards for such compounds emphasize β-lactam antibiotic activity, the tricyclic structure of the target compound may offer novel mechanisms of action, particularly if optimized for non-antibiotic targets (e.g., kinase inhibition) .

Notes and Limitations

Data Gaps : Pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, limiting direct bioactivity comparisons.

Structural Uniqueness: The combination of dioxa, thia, and aza bridges distinguishes this compound from simpler bicyclic or monocyclic analogs, suggesting unexplored chemical and biological properties.

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